molecular formula C11H9BrN2S B2815101 2-[(3-Bromobenzyl)sulfanyl]pyrimidine CAS No. 884149-78-4

2-[(3-Bromobenzyl)sulfanyl]pyrimidine

Cat. No.: B2815101
CAS No.: 884149-78-4
M. Wt: 281.17
InChI Key: AEVSOBLYWCIBEQ-UHFFFAOYSA-N
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Description

2-[(3-Bromobenzyl)sulfanyl]pyrimidine is an organic compound with the molecular formula C11H9BrN2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound features a bromobenzyl group attached to a sulfanyl group, which is further connected to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromobenzyl)sulfanyl]pyrimidine typically involves the reaction of 3-bromobenzyl chloride with pyrimidine-2-thiol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of pyrimidine-2-thiol attacks the carbon atom of the bromobenzyl chloride, displacing the chloride ion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromobenzyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: this compound without the bromine atom

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chlorobenzyl)sulfanyl]pyrimidine
  • 2-[(3-Methylbenzyl)sulfanyl]pyrimidine
  • 2-[(3-Fluorobenzyl)sulfanyl]pyrimidine

Uniqueness

2-[(3-Bromobenzyl)sulfanyl]pyrimidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can affect the compound’s interactions with biological targets. Additionally, the bromine atom can be selectively substituted with other functional groups, providing a versatile platform for chemical modifications.

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2S/c12-10-4-1-3-9(7-10)8-15-11-13-5-2-6-14-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVSOBLYWCIBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884149-78-4
Record name 2-{[(3-bromophenyl)methyl]sulfanyl}pyrimidine
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